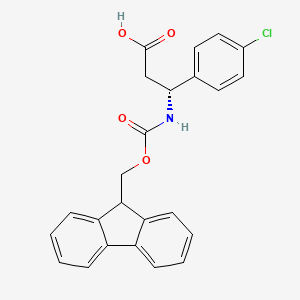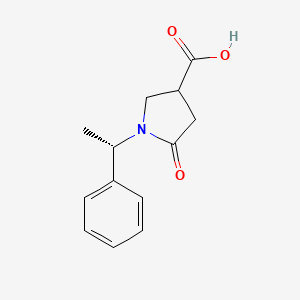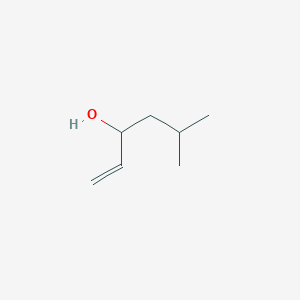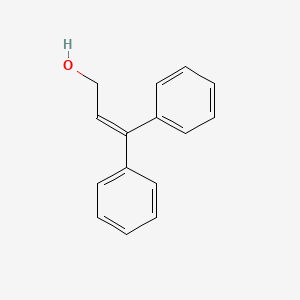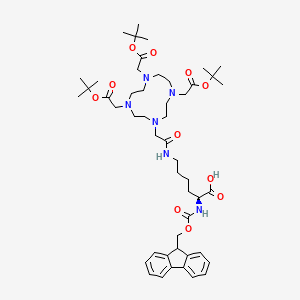
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)hexanoic acid is a useful research compound. Its molecular formula is C49H74N6O11 and its molecular weight is 923.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
The compound has been pivotal in chemical synthesis and modification processes. For instance, it's used in the synthesis of non-proteinogenic amino acids such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives. These compounds have been synthesized from related amino acids in good overall yields, highlighting the compound's utility in creating complex molecules (Adamczyk & Reddy, 2001). Additionally, the compound is integral in the asymmetric synthesis of chiral tetraazamacrocycles, crucial intermediates for magnetic resonance imaging (MRI) candidates (Levy et al., 2009).
Synthesis of Modified Amino Acids
The compound is utilized in the preparation of new N-Fmoc-protected (Fmoc=[(9H-fluoren-9-yl)methoxy]carbonyl) β2-homoamino acids. This process is pivotal for solid-phase syntheses of β-peptides, showcasing the compound's relevance in peptide synthesis and modification (Šebesta & Seebach, 2003).
Synthesis of Bifunctional Ligands
The compound is also instrumental in synthesizing bifunctional cyclen-based ligands, which are crucial for creating complex molecular structures with potential applications in bioconjugation and imaging. An example is the synthesis of 3-[hydroxy({4,7,10-tris[( TERT-butoxycarbonyl)methyl]-1,4,7,10-tetraazacyclododecan-1-yl}methyl)phosphoryl]propanoic acid, which demonstrates the compound's versatility in creating functionally diverse molecules (Řezanka et al., 2008).
Pharmaceutical Applications
The compound is involved in synthesizing and evaluating novel decadentate ligands like DEPA. These ligands are assessed for chelating radioactive isotopes for targeted cancer therapy, indicating the compound's potential in creating therapeutically relevant molecules (Chong et al., 2008).
Material Science and Nanotechnology
The self-assembly of Fmoc variants of the compound, such as 2-(9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid of threonine (Fmoc-Thr(tbu)-OH), reveals morphological transitions at the supramolecular level under varying concentration and temperature conditions. This discovery paves the way for designing novel self-assembled architectures with applications in material science and nanotechnology (Kshtriya et al., 2021).
Mechanism of Action
Target of Action
Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)(B-275) is a bifunctional chelator (BFC) and a macrocyclic DOTA derivative . It is primarily used for tumor pre-targeting . The compound’s primary targets are tumor cells, where it binds to specific receptors or antigens present on the cell surface .
Mode of Action
The compound works by conjugating peptides and radionuclides . The peptides are designed to target specific receptors or antigens on tumor cells, allowing the radionuclide to be delivered directly to the tumor . This targeted approach helps to maximize the therapeutic effect on the tumor while minimizing damage to healthy tissues .
Biochemical Pathways
The exact biochemical pathways affected by Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)(B-275) are dependent on the specific peptides and radionuclides used in conjunction with the compound . The general mechanism involves the disruption of cellular functions in tumor cells, leading to cell death .
Pharmacokinetics
The pharmacokinetic properties of Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)(B-275) are largely dependent on the specific peptides and radionuclides used. The compound is designed to be stable in the bloodstream, allowing it to circulate until it reaches the tumor site . The compound’s bioavailability is influenced by factors such as its size, charge, and hydrophilicity .
Result of Action
The result of the compound’s action is the targeted destruction of tumor cells . By delivering a radionuclide directly to the tumor, the compound allows for a high dose of radiation to be administered to the tumor cells, leading to their death .
Action Environment
The action of Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)(B-275) can be influenced by various environmental factors. For example, the presence of certain enzymes in the tumor microenvironment can affect the stability of the compound . Additionally, factors such as pH and temperature can also influence the compound’s efficacy .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74N6O11/c1-47(2,3)64-42(57)31-53-24-22-52(23-25-54(32-43(58)65-48(4,5)6)27-29-55(28-26-53)33-44(59)66-49(7,8)9)30-41(56)50-21-15-14-20-40(45(60)61)51-46(62)63-34-39-37-18-12-10-16-35(37)36-17-11-13-19-38(36)39/h10-13,16-19,39-40H,14-15,20-34H2,1-9H3,(H,50,56)(H,51,62)(H,60,61)/t40-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBBUDAYWABEFI-FAIXQHPJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74N6O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B3141484.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-isopropylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3141494.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3141499.png)

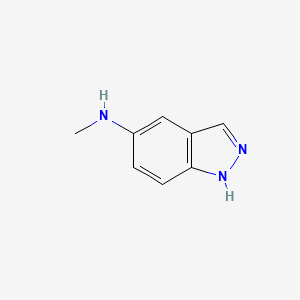
![(1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B3141526.png)

